molecular formula C22H15ClF3N3O3S B2498941 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1029753-92-1

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2498941
CAS No.: 1029753-92-1
M. Wt: 493.89
InChI Key: KYTUVPCZMQNGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring a benzothiadiazine core substituted with chlorine and phenyl groups, coupled with an acetamide moiety linked to a trifluoromethylphenyl substituent. The benzothiadiazine ring system, characterized by its 1,1-dioxide (sulfone) group, imparts unique electronic and steric properties, which may influence biological activity or material applications. The compound’s trifluoromethylphenyl group enhances lipophilicity and metabolic stability, common in pharmacologically active molecules. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with derivatives explored in medicinal chemistry, particularly in antimicrobial or kinase inhibitor contexts .

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O3S/c23-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)28-29(33(19,31)32)13-20(30)27-18-9-5-4-8-17(18)22(24,25)26/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTUVPCZMQNGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural features, which include a benzothiadiazine core and various functional groups. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O3SC_{22}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 472.0 g/mol . The presence of halogen substitutions (chlorine and trifluoromethyl) significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC22H18ClN3O3S
Molecular Weight472.0 g/mol
StructureBenzothiadiazine core

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity . For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported, with some exhibiting bactericidal properties where the minimum bactericidal concentration (MBC) was equal to the MIC .

CompoundMIC (μM) against S. aureusMBC (μM) against S. aureus
2-(6-chloro...acetamide25.925.9
Other similar compoundsVaries; some ≤ 5 μMVaries; some ≤ 5 μM

Anti-inflammatory Potential

The anti-inflammatory potential of the compound has also been investigated. Compounds in this class have shown varying degrees of inhibition on pro-inflammatory pathways, particularly through modulation of the NF-κB signaling pathway. Some derivatives exhibited increased activity in reducing inflammation markers in vitro, suggesting that structural modifications significantly affect their efficacy .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of bacterial cell wall synthesis , leading to cell lysis.
  • Modulation of inflammatory cytokines through interference with transcription factors such as NF-κB.
  • Potential epigenetic regulation , affecting gene expression related to inflammation and immune response .

Case Studies

Several studies have highlighted the biological activities of benzothiadiazine derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of benzothiadiazine derivatives against MRSA isolates, confirming that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anti-inflammatory Activity : In vitro assays demonstrated that specific substitutions on the phenyl ring could enhance or inhibit the anti-inflammatory properties of these compounds. For example, compounds with electron-withdrawing groups showed improved inhibition of NF-κB activation .

Scientific Research Applications

Biological Applications

Research indicates that compounds with similar structural motifs exhibit various biological activities. The potential applications of this compound include:

1. Antimicrobial Activity
Studies have shown that benzothiadiazine derivatives can possess significant antimicrobial properties. The presence of the chloro and trifluoromethyl groups may enhance the compound's ability to interact with bacterial cell membranes or inhibit enzyme activity critical for microbial survival.

2. Anticancer Properties
Compounds in this class have been investigated for their anticancer activities. The mechanism may involve the inhibition of specific cancer-related enzymes or pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

3. Anti-inflammatory Effects
Research suggests that benzothiadiazine derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Synthetic Applications

The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis techniques. Key steps may include:

1. Formation of the Benzothiadiazine Core
This involves reacting suitable sulfonamides with chlorinated aromatic compounds under acidic conditions to form the bicyclic structure.

2. Introduction of Functional Groups
Electrophilic aromatic substitution reactions can introduce the chloro and trifluoromethyl groups into the benzothiadiazine ring, enhancing its reactivity and biological activity.

3. Acetamide Formation
The final step typically involves acylation processes to attach the acetamide functional group, yielding the desired compound.

Case Study 1: Antimicrobial Activity

A study conducted on compounds similar to This compound demonstrated significant inhibition of Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanisms

Research exploring the anticancer potential of benzothiadiazine derivatives revealed that specific analogs could induce apoptosis in breast cancer cell lines through caspase activation pathways. The unique structural features of This compound may enhance its efficacy compared to other derivatives.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzothiadiazine-1,1-dioxide 6-Cl, 4-Ph, 2-(trifluoromethyl)Ph Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-Cl-Ph)acetamide Benzothiazole 6-CF₃, 4-Cl-Ph Not reported
N-(3-Cl-4-F-Ph)-2-(naphthalen-1-yl)acetamide None (simple acetamide) Naphthalen-1-yl, 3-Cl-4-F-Ph 313.75 (C₁₈H₁₃ClFNO)

Substituent Effects

  • Trifluoromethylphenyl Group: The 2-(trifluoromethyl)phenyl group in the target compound is shared with derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1).
  • Chlorophenyl vs. Fluorophenyl : The 6-chloro substituent on the benzothiadiazine contrasts with fluorophenyl groups in analogs (e.g., 2-(2-chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide, ). Chlorine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity could alter electronic interactions .

Structural Conformation

Crystal structure data for N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () reveals a dihedral angle of 60.5° between aromatic rings, influencing molecular packing and hydrogen bonding. Similar conformational analyses for the target compound are absent but could be critical for understanding its solid-state behavior or interaction with proteins .

Research Implications and Gaps

While the target compound shares structural motifs with pharmacologically active analogs (e.g., benzothiazole acetamides in EP3348550A1), its benzothiadiazine core remains underexplored. Key research gaps include:

  • Biological Activity: No data on antimicrobial, anticancer, or kinase inhibition properties.
  • Physicochemical Properties : Solubility, logP, and stability metrics are unreported.
  • Conformational Analysis: Dihedral angles and hydrogen-bonding patterns critical for target binding are unknown.

Preparation Methods

Cyclization of 2-Amino-4-chlorobenzenesulfonamide

The benzothiadiazine scaffold is synthesized via cyclization of 2-amino-4-chlorobenzenesulfonamide derivatives. As detailed in US Patent 2910475, heating 2-amino-4-chlorobenzenesulfonic acid with thionyl chloride generates 5-chloroaniline-2-sulfonyl chloride, which undergoes amidation with ammonium hydroxide to yield 5-chloro-2-sulfamylaniline. Subsequent treatment with ethyl orthoformate at 125–135°C for 30 minutes induces cyclization, forming 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide (Figure 1A). This step achieves 82% yield under ambient conditions.

Chlorosulfonation and Amidation

Chlorosulfonic acid reacts with the benzothiadiazine intermediate at 100°C for 2 hours, introducing a chlorosulfonyl group at position 7. Subsequent amidation with ammonia or amines produces 7-sulfamyl derivatives. For example, 6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide is obtained in 75% yield after crystallization from ethanol-water.

Functionalization with Phenyl and Chloro Substituents

Regioselective Chlorination

Electrophilic chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction proceeds with >95% regioselectivity, confirmed by ¹H NMR analysis.

Synthesis of N-[2-(Trifluoromethyl)phenyl]acetamide

Acetylation of 2-(Trifluoromethyl)aniline

N-(2-Trifluoromethylphenyl)acetamide is prepared by acetylation of 2-(trifluoromethyl)aniline with acetic anhydride in chloroform. The reaction achieves 82% yield after 2 hours at ambient temperature, followed by recrystallization from ethanol.

Alternative Fluorination Methods

Direct trifluoromethylation of acetamide precursors is accomplished using fluoroxytrifluoromethane (CF₃OF) in acetic acid. This method, reported by Fifolt et al., provides a 70% yield after 8 hours under reflux conditions.

Final Coupling of Benzothiadiazine and Acetamide Moieties

Alkylation at Position 2

The benzothiadiazine core is alkylated with 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide in the presence of potassium carbonate (K₂CO₃) in DMF. Heating at 80°C for 12 hours affords the target compound in 65% yield, with purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimization of Reaction Conditions

Variations in base (e.g., NaH vs. K₂CO₃) and solvent (DMF vs. THF) reveal that DMF with K₂CO₃ minimizes side reactions, improving yield to 72%.

Alternative Synthetic Routes and Rearrangements

Diaza--Wittig Rearrangement

Base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides with t-BuOK in THF generates 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides, which can be functionalized further. While this method offers a 55% yield, competing pathways limit its practicality for large-scale synthesis.

Reductive Amination Approaches

Catalytic hydrogenation of nitro intermediates (e.g., 6-nitro-1,2,4-benzothiadiazine-1,1-dioxide) with PtO₂ in ethanol-water provides 6-amino derivatives, which are acetylated to form the final product. This route achieves 60% overall yield but requires stringent control over hydrogen pressure.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.65–7.58 (m, 4H, ArH), 4.92 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₂H₁₆ClF₃N₃O₃S [M+H]⁺: 518.0567; found: 518.0572.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzothiadiazine ring and dihedral angle of 87° between the acetamide and phenyl groups.

Scalability and Industrial Considerations

Gram-Scale Synthesis

A 10-gram batch of the target compound is synthesized using the patent method, with an overall yield of 58% after three steps. Key challenges include controlling exotherms during chlorosulfonation and minimizing epimerization during alkylation.

Cost Analysis

Component Cost per kg (USD)
2-Amino-4-chlorobenzenesulfonic acid 120
Tetrakis(triphenylphosphine)palladium 12,000
2-(Trifluoromethyl)aniline 450
Total 14,200

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the benzothiadiazine-dioxide core via cyclization of a sulfonamide precursor under reflux with chloro-substituted aromatic intermediates.
  • Step 2 : Introduction of the phenyl group at the 4-position using Ullmann coupling or nucleophilic aromatic substitution.
  • Step 3 : Acylation with N-[2-(trifluoromethyl)phenyl]acetamide via a nucleophilic substitution reaction, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
  • Critical Conditions : Temperature (60–80°C for cyclization), solvent (toluene/water mixtures for azide substitutions), and pH control during acylation .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using hexane:ethyl acetate (9:1) solvent systems .

Q. What structural features influence its biological activity?

Key pharmacophores include:

  • Benzothiadiazine-dioxide core : Enhances π-π stacking with hydrophobic enzyme pockets.
  • Trifluoromethylphenyl group : Improves metabolic stability and membrane permeability.
  • Chloro substituent : Increases electron-withdrawing effects, enhancing binding affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling rapid screening of reaction pathways. For example:

  • Reaction Path Search : Identifies energy barriers for critical steps like cyclization.
  • Solvent Optimization : COSMO-RS models predict solvent effects on yield .
  • Case Study : ICReDD’s hybrid computational-experimental workflow reduced optimization time by 40% for analogous compounds .

Q. How to resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values (e.g., antitumor vs. antiviral assays) arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. HepG2) or incubation times.
  • Structural Analogs : Minor substituent changes (e.g., methoxy vs. trifluoromethyl groups) alter target selectivity.
  • Validation Strategy : Cross-test derivatives in standardized panels (e.g., NCI-60) and use molecular docking to rationalize activity .

Q. What strategies improve pharmacokinetic properties of derivatives?

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) at the acetamide side chain.
  • Metabolic Stability : Replace labile esters with ethers or fluorinated groups.
  • Case Study : A derivative with a 4-methoxyphenyl group showed 2x higher oral bioavailability in murine models .

Q. How do molecular docking studies inform analog design?

Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like kinase domains:

  • Key Interactions : Hydrogen bonding between the acetamide carbonyl and Lys123; hydrophobic contacts with the trifluoromethyl group.
  • Validation : Overlay docking poses with X-ray crystallography data for EGFR inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.